![molecular formula C14H18N4O2S B6457487 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548979-86-6](/img/structure/B6457487.png)
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of interest in medicinal chemistry . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . This wide range of activities has encouraged medicinal chemists to investigate this fused heterocycles as novel drug molecules .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . Its chemical structure constitutes a crucial scaffold of compounds with various therapeutic and biological activities .Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial properties . They have been investigated for their potential to treat drug-resistant bacterial strains, which is a significant concern in modern medicine .
Antimalarial Activity
Quinazolinones have also been studied for their antimalarial activity . This makes them a potential candidate for the development of new drugs to treat malaria, a disease that affects millions of people worldwide .
Anticancer Activity
Quinazolinones have demonstrated anticancer properties . They have been used in the synthesis of various molecules with physiological significance and pharmacological utility . This makes them a valuable scaffold in medicinal chemistry for the development of new anticancer drugs .
Anti-inflammatory Activity
Quinazolinones have shown anti-inflammatory activity . This suggests they could be used in the development of drugs to treat conditions characterized by inflammation .
Anticonvulsant Activity
Quinazolinone derivatives have been chemically prepared and evaluated for their anticonvulsant property . Some synthesized chemicals have shown excellent anticonvulsant efficacy .
Antipsychotic Activity
Quinazolinones have been studied for their antipsychotic activity . This suggests they could be used in the development of drugs to treat various psychiatric disorders .
Anti-diabetic Activity
Quinazolinones have shown anti-diabetic activity . This suggests they could be used in the development of drugs to treat diabetes .
Antihypertensive Activity
Quinazolinones have been studied for their antihypertensive activity . This suggests they could be used in the development of drugs to treat high blood pressure .
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by quinazoline derivatives, there is significant potential for future research and development in this area . The development of novel antibiotics to treat resistant bacteria strains is one of the critical and unmet medical requirements that quinazoline derivatives could potentially address .
properties
IUPAC Name |
N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGUKLKMQOZIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
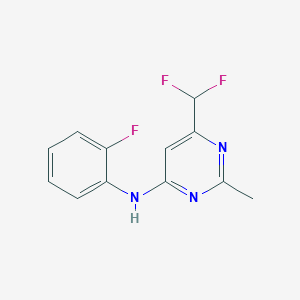
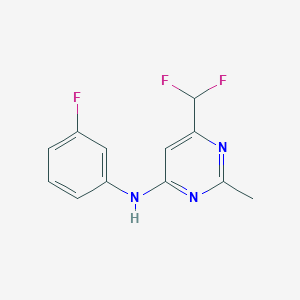
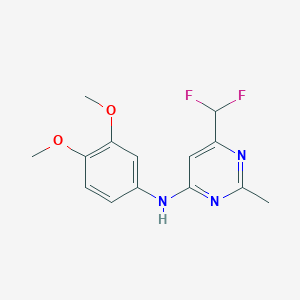
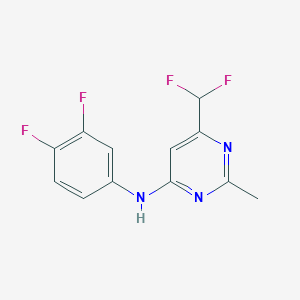

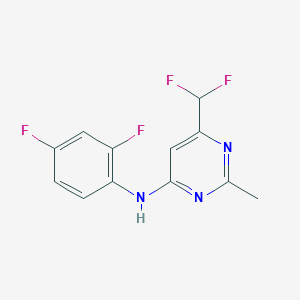

![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457462.png)
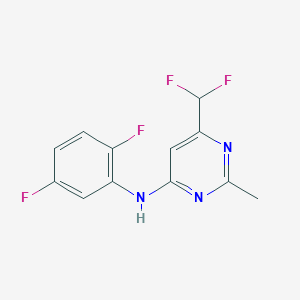
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
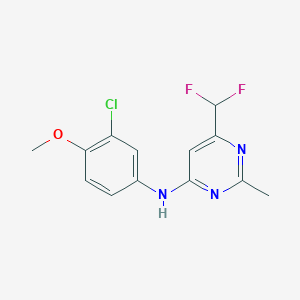
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)